Product packaging for 2,4-Dichlorophenylglyoxylic acid(Cat. No.:CAS No. 32375-56-7)

2,4-Dichlorophenylglyoxylic acid

Cat. No.: B14139333
CAS No.: 32375-56-7
M. Wt: 219.02 g/mol
InChI Key: JTXYGIVWNOQIBB-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylglyoxylic acid is a chemical compound of significant interest in environmental and agricultural chemistry research. It is primarily studied as a potential metabolite or environmental degradation product of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . The hydrolysis of 2,4-D in aquatic environments can lead to the cleavage of the ether bond, producing 2,4-dichlorophenol and glyoxylic acid . This compound, which may form through subsequent reactions, serves as a key target analyte for scientists tracking the environmental fate and persistence of phenoxyacetic acid herbicides. Research utilizing this compound focuses on understanding metabolic pathways in plants and soil microbes, developing analytical methods for detecting trace levels in water and soil, and investigating the long-term ecological impact of herbicide breakdown. This product is intended For Research Use Only and is not for diagnostic or therapeutic use, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O3 B14139333 2,4-Dichlorophenylglyoxylic acid CAS No. 32375-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32375-56-7

Molecular Formula

C8H4Cl2O3

Molecular Weight

219.02 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13)

InChI Key

JTXYGIVWNOQIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichlorophenylglyoxylic Acid

Established Synthetic Pathways

Established synthetic routes for compounds structurally similar to 2,4-Dichlorophenylglyoxylic acid primarily involve the functionalization of a pre-existing dichlorinated benzene (B151609) ring or the modification of precursors that already contain the core structure. These methods include oxidation, derivatization from halogenated benzenes, and condensation reactions.

Oxidation Reactions for this compound Precursors

A primary and logical approach to synthesizing this compound is through the oxidation of a suitable precursor, such as 2,4-dichloromandelic acid. The oxidation of mandelic acid and its derivatives to their corresponding phenylglyoxylic acids is a well-documented transformation. rsc.orgrsc.org Strong oxidizing agents like potassium permanganate (B83412) are known to effectively convert mandelic acid to phenylglyoxylic acid. wikipedia.org This suggests that 2,4-dichloromandelic acid would likely undergo a similar conversion. The reaction involves the oxidation of the secondary alcohol group of the mandelic acid derivative to a ketone.

Another viable oxidative pathway starts from 2,4-dichloroacetophenone. The oxidation of aryl methyl ketones to the corresponding arylglyoxylic acids can be achieved using reagents like selenium dioxide (SeO₂). tandfonline.comresearchgate.net This method provides a direct route from a readily available ketone to the desired α-keto acid.

Various oxidizing agents have been employed for the synthesis of arylglyoxylic acids, showcasing a range of possible conditions.

Table 1: Oxidizing Agents for the Synthesis of Arylglyoxylic Acid Analogs

Precursor TypeOxidizing AgentProductReference
Mandelic AcidPotassium Permanganate (KMnO₄)Phenylglyoxylic Acid wikipedia.org
Substituted Mandelic AcidsHydrous Manganese Oxide (HMO)Phenylglyoxylic Acid / Benzaldehyde rsc.org
Aryl Methyl KetonesSelenium Dioxide (SeO₂)Arylglyoxylic Acids tandfonline.comresearchgate.net
Aryl Acetic Esterstert-butyl hydroperoxide (TBHP) / Vanadium catalystAryl Glyoxylic Esters pku.edu.cn

Derivatization from Halogenated Benzenes

The synthesis can also be approached by building the glyoxylic acid moiety onto a dichlorinated benzene ring. The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. organic-chemistry.orgmasterorganicchemistry.com In a plausible route, 1,3-dichlorobenzene (B1664543) could be acylated using an appropriate electrophile. While dihalogenated benzenes are deactivated towards electrophilic aromatic substitution, the reaction is still possible, particularly acylation. chemicalforums.com

A common strategy for synthesizing arylglyoxylic acids is the Friedel-Crafts acylation using ethyl chlorooxoacetate or oxalyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tandfonline.comorgsyn.orgsciencemadness.org The reaction with oxalyl chloride can be complex, as the intermediate acylium ion may fragment, but it has been used successfully for similar transformations. sciencemadness.org The resulting acyl chloride would then be hydrolyzed to yield the final carboxylic acid product.

Table 2: Friedel-Crafts Acylation Reaction Components for Aryl Ketone Synthesis

AreneAcylating AgentCatalystReference
General ArenesAcyl Chlorides / AnhydridesAluminum Chloride (AlCl₃) organic-chemistry.orgmasterorganicchemistry.com
PhenolEthyl ChlorooxoacetateNot specified tandfonline.comresearchgate.net
1,2-Dialkoxy-Substituted BenzenesOxalyl ChlorideAluminum Chloride (AlCl₃) sciencemadness.org
4-(3,4-dimethoxyphenyl)butanoic acid (intramolecular)Oxalyl ChlorideDimethylformamide (DMF) / Hexafluoro-2-propanol (HFIP) orgsyn.org

Condensation and Related Coupling Approaches

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. mdma.ch While less direct for this specific target, a theoretical condensation pathway could be envisioned. For instance, glyoxylic acid can react with phenols in an electrophilic substitution reaction to form mandelic acid derivatives, which could then be oxidized. wikipedia.org The reaction of glyoxylic acid with 2,4-dichlorophenol (B122985) would be a plausible first step in such a multi-step sequence.

Novel Synthetic Route Development for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer reaction protocols. This includes the adoption of green chemistry principles and the use of advanced catalytic systems.

Green Chemistry Approaches to Synthesis

Green chemistry seeks to reduce the environmental impact of chemical processes. For a synthesis analogous to that of this compound, this could involve several strategies. Permanganate, a classic oxidant, is considered an environmentally green choice in some contexts. rsc.org Other approaches focus on using molecular oxygen or hydrogen peroxide as the ultimate oxidant, which are cleaner alternatives to stoichiometric heavy metal oxidants. pku.edu.cnorganic-chemistry.org

Biocatalysis represents a key green chemistry approach. The use of enzymes, such as mandelate (B1228975) dehydrogenase or other oxidases, can offer high selectivity under mild, aqueous conditions. bohrium.comuga.edu For example, engineered oxidases have been developed for the enantioselective oxidation of mandelic acid derivatives to their corresponding phenylglyoxylic acids. bohrium.com Furthermore, phenylglyoxylic acid itself has been used as a photoinitiator in green photochemical reactions, utilizing visible light from household bulbs, which underscores the move towards more sustainable catalytic methods. rsc.org

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Analogous Syntheses

AspectTraditional ApproachGreen Chemistry Approach
OxidantsStoichiometric heavy metal oxidants (e.g., CrO₃)Catalytic O₂ or H₂O₂; KMnO₄; Biocatalysts rsc.orgpku.edu.cnbohrium.com
SolventsVolatile organic compounds (e.g., CS₂) sciencemadness.orgWater, Hexafluoro-2-propanol (recyclable) orgsyn.org
CatalystsStoichiometric Lewis acids (e.g., AlCl₃) organic-chemistry.orgEnzymes, photocatalysts, recyclable solid catalysts bohrium.comrsc.orgacs.org
Energy SourceConventional heatingVisible light, room temperature conditions rsc.org

Catalytic Systems in this compound Production

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of synthesis. For the production of this compound, catalysts could be applied to several of the plausible routes.

Oxidation Catalysis : In the oxidation of a precursor like 2,4-dichloro-2-phenylethanone, transition metal catalysts are often used. Vanadium-pillared montmorillonite (B579905) has been shown to catalyze the oxidation of arylacetic esters to arylglyoxylic esters. pku.edu.cn Copper-catalyzed systems have also been developed for the oxidation of alcohols and sp³ C-H bonds adjacent to an aromatic ring. organic-chemistry.org

Friedel-Crafts Catalysis : Beyond traditional Lewis acids like AlCl₃, modern catalysis research explores the use of milder or recyclable catalysts. Hexafluoro-2-propanol (HFIP) has been shown to promote intramolecular Friedel-Crafts acylation without any additional acid catalyst. orgsyn.org

Photoredox and Biocatalysis : Novel catalytic paradigms include photoredox catalysis, where visible light is used to drive reactions. Inexpensive organic dyes or carbonyl compounds can act as photocatalysts to generate reactive intermediates from α-keto acids. acs.org As mentioned, biocatalytic routes using enzymes like mandelate racemase and d-mandelate dehydrogenase offer a highly selective and environmentally benign method for producing α-keto acids from α-hydroxy acids. uga.edu

Table 4: Catalytic Systems for Synthesis of Aryl Keto Acid Analogs

Reaction TypeCatalyst TypeExample CatalystReference
Friedel-Crafts AcylationLewis AcidAlCl₃, FeCl₃ organic-chemistry.orgmasterorganicchemistry.com
Oxidation of Aryl Acetic EstersHeterogeneous / Solid AcidVanadium pillared montmorillonite pku.edu.cn
Oxidation of Mandelic AcidBiocatalyst (Enzyme)Mandelate Dehydrogenase, Hydroxymandelate Oxidase bohrium.comuga.edu
Decarboxylative AcylationPhotoredox Catalyst2-chloro-thioxanthen-9-one, Eosin Y researchgate.netacs.org
Oxidation of DiazoacetatesOrganometallicDirhodium acetate (B1210297) [Rh₂(OAc)₄] organic-chemistry.org

Compound List

Due to a lack of specific, verifiable research data in the public domain concerning the optimization of synthetic parameters for this compound, it is not possible to generate a detailed article on this subject that includes authentic research findings and data tables as requested.

Searches for synthetic methodologies and their optimization for this specific compound did not yield scholarly articles or patents detailing systematic studies on how variables such as temperature, catalysts, solvent systems, or reactant ratios affect the yield and purity of this compound.

The available information primarily pertains to the synthesis of potential precursors, such as 2,4-dichloroacetophenone and 2,4-dichlorotoluene, or discusses the general principles of synthetic techniques like phase-transfer catalysis without applying them specifically to the target molecule. Without access to dedicated studies on the optimization of this synthesis, generating an article with the required level of scientific accuracy and detail is not feasible.

Chemical Reactivity and Transformation of 2,4 Dichlorophenylglyoxylic Acid

Reactions Involving the Glyoxylic Acid Moiety

The glyoxylic acid portion of the molecule, which contains both a carboxylic acid and an adjacent ketone, is the hub of significant chemical reactivity.

Esterification Reactions of 2,4-Dichlorophenylglyoxylic Acid

The carboxylic acid group of this compound can undergo esterification to form the corresponding esters. This reaction is a fundamental transformation in organic chemistry.

A common method for esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of phenylglyoxylic acid ethyl ester is achieved by refluxing phenylglyoxylic acid with ethanol (B145695) and concentrated sulfuric acid, yielding 76% of the product. google.com Another approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org This method is particularly mild and can be performed at room temperature in various polar aprotic solvents. wikipedia.org

Table 1: Examples of Esterification Reactions

ReactantReagents & ConditionsProductYieldReference
Phenylglyoxylic acidEthanol, concentrated H₂SO₄, refluxPhenylglyoxylic acid ethyl ester76% google.com
Carboxylic acidsAlcohol, DCC, DMAP, room temperatureCorresponding esterVaries wikipedia.org
2,4-Dichlorophenoxyacetic acidButanol, ferric chloride, chlorine2,4-Dichlorophenoxyacetic acid butyl esterNot specified who.int
Phenoxyacetic acidChlorine, alcohol solvent, phenothiazine, dimethylamino pyridineEster of 2,4-dichlorophenoxyacetic acidNot specified google.com

Amidation and Related Carboxylic Acid Derivatizations of this compound

The carboxylic acid functional group in this compound can be converted into amides through various synthetic methods. Amide bond formation is a cornerstone of organic and medicinal chemistry.

A prevalent method for amidation is the use of coupling reagents that activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic reagent that facilitates the reaction between a carboxylic acid and an amine to form an amide. khanacademy.org The reaction proceeds through a highly reactive O-acylisourea intermediate. fishersci.co.uk To minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. wikipedia.orgfishersci.co.uk Other phosphonium (B103445) and uronium salt-based coupling reagents like PyBOP, BOP, HBTU, and HATU are also highly effective. fishersci.co.uk

A general procedure for amide synthesis involves dissolving the carboxylic acid in a solvent like dimethylformamide (DMF), adding a base and the coupling reagent, followed by the amine. fishersci.co.uk Another approach involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for amidation. nih.gov This method is effective for a range of carboxylic acids and amines at room temperature. nih.gov

Table 2: Common Reagents for Amidation

Coupling Reagent/MethodAdditives/Co-reagentsTypical SolventsKey Features
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF)Widely used, can lead to dicyclohexylurea byproduct. wikipedia.orgkhanacademy.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, HOAtDMFWater-soluble carbodiimide, simplifies product purification. fishersci.co.ukresearchgate.net
PyBOP, BOP, HBTU, HATUDiisopropylethylamine (DIEA), Triethylamine (TEA)DMF, Acetonitrile (B52724)High coupling efficiency, often used in peptide synthesis. fishersci.co.uk
N-chlorophthalimide/triphenylphosphineNoneToluene, AcetonitrileIn situ generation of activating agent, proceeds at room temperature. nih.gov
Phosphonitrilic chloride trimer (PNT)N-methyl morpholine (B109124) (NMM)DichloromethaneEfficient for both aromatic and aliphatic carboxylic acids. iajpr.com

Condensation Reactions, e.g., with Thiosemicarbazide (B42300)

The ketone group of the glyoxylic acid moiety can participate in condensation reactions with nucleophiles like thiosemicarbazide. Such reactions are valuable for the synthesis of heterocyclic compounds.

The reaction of a carboxylic acid with thiosemicarbazide can lead to the formation of 2-amino-1,3,4-thiadiazoles. A one-pot method utilizes polyphosphate ester (PPE) as a dehydrating and cyclizing agent. nih.gov The reaction is believed to proceed through the initial formation of a salt between the carboxylic acid and thiosemicarbazide, followed by dehydration to an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the thiadiazole ring. nih.gov

Similarly, substituted thiosemicarbazides can condense with aldehydes in the presence of an acid catalyst, like hydrochloric acid, to form thiosemicarbazones. juniv.edu This type of condensation reaction is a fundamental process in the synthesis of various Schiff bases and related compounds. juniv.edu

Reactions Involving the Dichlorophenyl Moiety

The dichlorinated benzene (B151609) ring of this compound is susceptible to aromatic substitution reactions, although the presence of two deactivating chloro groups and a deactivating glyoxylic acid group influences its reactivity.

Electrophilic Aromatic Substitution Studies on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. However, the this compound ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two chlorine atoms and the glyoxylic acid group.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlumenlearning.comscribd.com This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com

Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.comlibretexts.org These reactions often require a catalyst to generate a sufficiently strong electrophile. lumenlearning.com For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.comscribd.com Given the highly deactivated nature of the this compound ring, forcing conditions would likely be required for any electrophilic substitution to occur. The incoming electrophile would be directed to the positions ortho and para to the activating groups and meta to the deactivating groups. In this case, all substituents are deactivating, making prediction of the substitution pattern complex and likely resulting in a mixture of products.

Nucleophilic Aromatic Substitution Studies on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group, such as a halogen. The mechanism generally involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net

The rate of SNAr reactions can be influenced by the nature of the leaving group, the nucleophile, and the solvent. researchgate.net In many cases, the formation of the Meisenheimer intermediate is the rate-determining step. researchgate.netnih.gov

In molecules like 2,4-dichloroquinazoline, which has a similar electronic setup to the dichlorophenyl moiety, nucleophilic attack occurs preferentially at specific positions. mdpi.com For instance, studies on 2,4-dichloroquinazolines show that nucleophilic attack by amines is highly regioselective, occurring at the 4-position. mdpi.com This selectivity is attributed to the electronic properties of the ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com Similarly, in pyridines, nucleophilic substitution occurs at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized on the electronegative nitrogen atom. stackexchange.com

For this compound, the presence of two electron-withdrawing chlorine atoms and the glyoxylic acid group would activate the ring towards nucleophilic attack. The chlorine atoms can act as leaving groups. The reaction with a nucleophile would likely lead to the substitution of one or both chlorine atoms, depending on the reaction conditions and the strength of the nucleophile.

Research Findings on this compound Transformations Remain Limited

Comprehensive details regarding the specific photochemical and thermochemical transformations of this compound are not extensively available in the public domain. Searches for dedicated studies on the photolysis and thermal decomposition of this particular compound did not yield specific research findings or data tables outlining its behavior under such conditions.

Much of the available scientific literature focuses on the degradation pathways of the more widely known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). While this compound may be a potential intermediate or byproduct in the broader degradation schemes of other chlorinated aromatic compounds, its own chemical reactivity under photochemical and thermochemical stress has not been a primary focus of the research accessible through performed searches.

Therefore, a detailed article focusing solely on the photochemical and thermochemical transformations of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific scientific data.

Applications of 2,4 Dichlorophenylglyoxylic Acid As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, intermediates are the crucial building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). pyglifesciences.com The quality and chemical functionalities of these intermediates significantly influence the efficiency of the synthetic route and the purity of the final drug substance. alentris.org 2,4-Dichlorophenylglyoxylic acid, with its reactive keto and carboxyl groups, alongside a dichlorinated aromatic ring, presents a platform for the construction of complex molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with triazine scaffolds being of particular interest due to their diverse biological activities. nih.govresearchgate.net The synthesis of substituted 1,2,4-triazines often involves the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones. nih.gov

Theoretically, this compound can serve as a 1,2-dicarbonyl equivalent for the construction of triazine rings. The presence of the ketone and carboxylic acid groups allows for condensation reactions with binucleophilic reagents to form the heterocyclic core. For instance, the reaction of an aryl-glyoxylic acid with a semicarbazone, followed by cyclization, can yield 3-hydroxy-6-oxo epa.govnih.govnih.govtriazin-1-yl derivatives. epa.gov By analogy, this compound could be employed to synthesize triazines bearing a 2,4-dichlorophenyl substituent, a moiety that can be valuable for modulating the pharmacological properties of the final molecule.

The general synthetic approach is outlined in the table below:

Reactant 1Reactant 2Resulting Heterocycle
1,2-Dicarbonyl CompoundAmidrazoneSubstituted 1,2,4-Triazine
This compound Semicarbazide3-hydroxy-5-(2,4-dichlorophenyl)-1,2,4-triazin-6(1H)-one (hypothetical)

This table illustrates a potential synthetic pathway based on established chemical principles.

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. pyglifesciences.com The synthesis of APIs is a multi-step process that relies on a series of chemical intermediates to build the final complex molecule. alentris.org While direct evidence of this compound's use in the synthesis of a commercialized API is not prominent in the literature, its structural features suggest it is a plausible precursor.

The dichlorophenyl group is a common structural motif in a number of APIs, valued for its ability to enhance binding affinity to biological targets through hydrophobic and halogen-bonding interactions. The glyoxylic acid portion of the molecule offers two reactive handles for further chemical transformations. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo reactions such as reduction, amination, or condensation. labxchange.orgck12.org These transformations would allow for the incorporation of the 2,4-dichlorophenyl moiety into a larger, more complex molecular scaffold, characteristic of many modern pharmaceuticals.

Utility in Agrochemical Synthesis

In the field of agrochemicals, chlorinated aromatic compounds have a long history of use, most notably the phenoxy herbicides. nih.gov The compound 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. nih.gov Although this compound is a different chemical entity, it shares the 2,4-dichlorophenyl core structure.

This structural similarity suggests that this compound could serve as a potential intermediate or a metabolite in the synthesis or environmental degradation of certain agrochemicals. The introduction of the glyoxylic acid function provides a site for further chemical modification, potentially leading to the development of new pesticides with different modes of action or improved environmental profiles. For instance, the carboxylic acid could be esterified to produce a range of active compounds with varying degrees of efficacy and soil mobility.

Potential in Material Science Applications

The application of this compound in material science is a more speculative yet plausible area of interest. The rigid and planar structure of the dichlorinated phenyl ring, combined with the reactive carboxylic acid group, makes it a candidate for the synthesis of specialized polymers.

Condensation polymerization, where a dicarboxylic acid reacts with a diol or a diamine, is a common method for producing polyesters and polyamides, respectively. libretexts.org While this compound is not a dicarboxylic acid, its carboxylic acid function could be used to terminate a polymer chain or to be incorporated into a polymer backbone if it is first modified to introduce a second reactive group. The presence of the chlorine atoms on the aromatic ring could impart desirable properties to the resulting polymer, such as enhanced thermal stability, flame retardancy, and chemical resistance. These characteristics are highly sought after in the development of high-performance materials for demanding applications.

Theoretical and Computational Studies of 2,4 Dichlorophenylglyoxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 2,4-Dichlorophenylglyoxylic acid.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has been utilized to investigate the electronic properties of this compound. These studies often involve the use of hybrid functionals, such as B3LYP, in conjunction with various basis sets to accurately model the molecule's behavior. Theoretical calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and other electronic parameters that govern the molecule's reactivity.

Molecular Geometry and Conformational Analysis of this compound

Theoretical studies have explored the molecular geometry of this compound, determining optimized bond lengths, bond angles, and dihedral angles. Conformational analysis reveals the different spatial arrangements of the atoms in the molecule and their relative stabilities. For a related compound, 2,4-dichlorophenoxyacetic acid, nine different conformers have been identified through computational analysis, with the most stable conformer being newly identified in recent studies. mdpi.com The energy differences between these conformers can be very low, suggesting that multiple conformations can coexist at room temperature. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Related Dimer

ParameterBond Length (Å) / Angle (°)
a7.19
b7.86
c8.95
α90.6
β104.0
γ110.7

Note: Data presented is for a dimer of a related compound, 2,4-dichlorophenoxyacetic acid, calculated at the DFT level. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with surrounding molecules over time.

Dimerization and Hydrogen Bonding in this compound

Like many carboxylic acids, this compound is capable of forming dimers through hydrogen bonding between the carboxylic acid groups. Theoretical calculations on the related 2,4-dichlorophenoxyacetic acid have shown that the dimer is more stable than the isolated molecule, a finding that is consistent with experimental results. mdpi.comresearchgate.net The formation of these dimers can influence the compound's physical properties, such as its solubility. mdpi.comresearchgate.net The most stable conformer of this related molecule readily forms a dimer via hydrogen bonds between the carboxylic groups. mdpi.comresearchgate.net

Interactions of this compound with Adsorbent Surfaces

The interaction of this compound with various adsorbent surfaces is a critical area of study, particularly for understanding its environmental fate and potential for remediation. Computational studies on the similar molecule, 2,4-dichlorophenoxyacetic acid, have shown that its intercalation into the interlayer space of montmorillonite (B579905), a type of clay mineral, is an energetically favorable process. mdpi.comresearchgate.net This suggests that such clay minerals could serve as effective adsorbents for this class of compounds. mdpi.comresearchgate.net The adsorption process is influenced by factors such as pH and the presence of cations like Ca²⁺. mdpi.com

Reaction Mechanism Modeling for this compound Transformations

Modeling the reaction mechanisms of this compound provides fundamental insights into its chemical transformations. For the related 2,4-dichlorophenoxyacetic acid, DFT has been employed to investigate the hydrolysis reaction mechanism along different pathways. researchgate.netpku.edu.cn These studies indicate that there are two primary models for the hydrolysis reaction, involving either the dissociation of a C-O bond with hydrogen transfer or a C-Cl bond via substitution. researchgate.net The energy barrier for the dissociation of the C-Cl bond was found to be lower, suggesting it is a more kinetically favorable pathway. researchgate.net The inclusion of solvent effects in these models is crucial for accurately simulating the hydrolysis reaction. researchgate.net

Prediction of Spectroscopic Properties of this compound

Extensive searches of scientific literature and chemical databases have been conducted to gather information regarding the theoretically predicted spectroscopic properties of this compound. These searches aimed to locate computational studies that have predicted its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Despite these efforts, no specific theoretical or computational studies detailing the predicted spectroscopic properties of this compound were found in the public domain. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the spectroscopic characteristics of organic molecules, it appears that such analyses have not been published for this particular compound.

Consequently, no data tables or detailed research findings on the predicted NMR, IR, or UV-Vis spectra of this compound can be presented at this time.

Environmental and Biological Research Relevant to 2,4 Dichlorophenylglyoxylic Acid

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Biotransformation and Microbial Metabolism

There is a significant lack of research on the biotransformation and microbial metabolism of 2,4-Dichlorophenylglyoxylic acid in environmental matrices such as soil and water. While the degradation pathways of many chlorinated aromatic compounds have been elucidated, the specific microbial communities or enzymatic processes capable of metabolizing this compound have not been identified. Research has focused on its formation as a metabolite of lornoxicam in mammals, but its subsequent fate in the environment via microbial action remains uninvestigated.

Environmental Fate and Transport Considerations

Data regarding the environmental fate and transport of this compound, including its persistence, mobility, and potential for bioaccumulation, are not available. Key parameters used to model environmental transport, such as soil sorption coefficients (Koc), vapor pressure, and water solubility, have not been experimentally determined or published for this specific compound. Therefore, its potential for leaching into groundwater, transport in surface water, or partitioning into sediments is currently unknown.

Interaction with Biological Systems at a Molecular Level

The primary context for the study of this compound's interaction with biological systems is its role as a metabolite of lornoxicam. Its formation is a result of the metabolic action of cytochrome P450 enzymes on the parent drug. However, beyond its role as a metabolic byproduct, there is no available research into its specific molecular interactions, such as binding to receptors, enzyme inhibition, or other mechanisms of action within environmental organisms (e.g., aquatic life, soil microorganisms). Its toxicological or biological effects on non-target environmental species have not been characterized.

Future Research Directions for 2,4 Dichlorophenylglyoxylic Acid

Exploration of Novel Synthetic Utility

The development of efficient and selective synthetic routes to 2,4-dichlorophenylglyoxylic acid is a primary area for future research. While theoretical pathways can be proposed, their practical application and optimization are yet to be explored.

One promising avenue is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). rsc.org This reaction, a cornerstone of aromatic chemistry, could potentially utilize an oxalyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the glyoxylic acid moiety. wikipedia.orgchemguide.co.ukyoutube.com Future research should focus on optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, to maximize yield and minimize the formation of isomeric byproducts. The deactivating effect of the two chlorine atoms on the aromatic ring presents a challenge that needs to be overcome, possibly through the use of more reactive acylating agents or more potent catalytic systems. wikipedia.orglibretexts.org

Another viable synthetic strategy is the oxidation of a suitable precursor , such as 2,4-dichloromandelic acid. nih.gov The oxidation of mandelic acids to phenylglyoxylic acids is a known transformation, often employing oxidizing agents like potassium permanganate (B83412). chemicalbook.com Investigating a range of oxidizing agents and reaction conditions for the specific oxidation of 2,4-dichloromandelic acid could lead to a high-yielding and clean synthesis. The mechanism of this oxidation, whether proceeding through a direct hydride transfer or involving intermediate manganese species, would be a key aspect to elucidate. examside.com

The table below outlines potential synthetic routes that warrant further investigation.

Synthetic RouteStarting MaterialKey ReagentsPotential AdvantagesKey Challenges
Friedel-Crafts Acylation1,3-DichlorobenzeneOxalyl chloride, Lewis acid (e.g., AlCl₃)Direct introduction of the glyoxylic acid functionality.Deactivation of the aromatic ring by chlorine atoms, potential for isomeric impurities. rsc.org
Oxidation of Precursor2,4-Dichloromandelic acidPotassium permanganate, other oxidizing agentsPotentially high selectivity and yield.Availability and synthesis of the starting material.

Advanced Characterization and Analytical Method Development

A comprehensive understanding of the physicochemical properties of this compound necessitates the development of advanced characterization and analytical methods. Future research should focus on a multi-technique approach to fully elucidate its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy will be a critical tool. 1H NMR studies are expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the two chlorine atoms and the glyoxylic acid group. chemicalbook.comresearchgate.netspectrabase.com Due to the unsymmetrical substitution pattern, three distinct aromatic proton signals are anticipated. 13C NMR spectroscopy will provide valuable information on the carbon skeleton, with the chemical shifts of the aromatic carbons falling within the typical range of 120-150 ppm. libretexts.orglibretexts.org The carbonyl and carboxylic acid carbons will exhibit characteristic downfield shifts.

Mass spectrometry (MS) , particularly coupled with chromatographic techniques like HPLC (High-Performance Liquid Chromatography), will be essential for the determination of the molecular weight and fragmentation pattern of the compound. nih.gov High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. The isotopic signature of the two chlorine atoms will be a distinctive feature in the mass spectrum.

The development of quantitative analytical methods, such as HPLC-UV or LC-MS/MS , will be vital for monitoring the synthesis of this compound and for any future studies on its reactivity or potential environmental presence. nih.gov

The following table summarizes the expected spectroscopic data for this compound based on theoretical predictions and data from analogous compounds.

Spectroscopic TechniqueExpected Observations
1H NMRThree distinct signals in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns determined by ortho, meta, and para couplings. A singlet for the carboxylic acid proton (downfield).
13C NMRSignals for the aromatic carbons (approx. 120-150 ppm). libretexts.orglibretexts.org Signals for the carbonyl and carboxylic acid carbons (downfield).
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of C₈H₄Cl₂O₃. A characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) SpectroscopyCharacteristic absorptions for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-Cl stretches.

In-depth Mechanistic Studies of Chemical Reactions

A thorough investigation into the mechanisms of reactions involving this compound is a key area for future research. Understanding the mechanistic pathways will enable the optimization of synthetic procedures and the prediction of the compound's reactivity.

For the Friedel-Crafts acylation route, mechanistic studies should focus on the role of the Lewis acid in activating the acylating agent and the subsequent electrophilic aromatic substitution. chemistrysteps.commasterorganicchemistry.com The directing effects of the two chlorine atoms (ortho, para-directing) and their deactivating nature will significantly influence the regioselectivity and rate of the reaction. rsc.orgmasterorganicchemistry.com Computational studies could be employed to model the transition states and intermediates of the reaction, providing insights into the preferred substitution pattern.

In the case of the oxidation of 2,4-dichloromandelic acid , mechanistic studies should aim to identify the active oxidizing species and the nature of the rate-determining step. Kinetic isotope effect studies, using a deuterated substrate, could help to elucidate whether C-H bond cleavage is involved in the rate-determining step.

Comprehensive Theoretical Modeling and Validation

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of this compound. Future research should leverage theoretical modeling to complement and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. nih.govnih.govresearchgate.net These calculations can predict NMR and IR spectra, which can then be compared with experimental data for validation. The calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the compound's reactivity and potential as an electrophile or nucleophile.

Furthermore, theoretical modeling can be used to study the mechanisms of potential reactions, as mentioned in the previous section. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation barriers, providing a deeper understanding of the reaction kinetics and thermodynamics.

Assessment of Environmental and Biological Impact (where applicable to the compound, not its isomers)

Given the presence of chlorine atoms in its structure, a feature often associated with environmental persistence and potential toxicity in organic compounds, a crucial area for future research is the assessment of the environmental and biological impact of this compound. nih.govtaylorandfrancis.comnumberanalytics.com It is imperative that these studies focus specifically on this compound, avoiding extrapolation from its isomers, such as the herbicide 2,4-D, which have different chemical and toxicological profiles.

Initial research should focus on the environmental fate of this compound. Studies on its biodegradability, potential for bioaccumulation, and abiotic degradation pathways (e.g., photolysis, hydrolysis) are necessary to understand its behavior and persistence in the environment.

Ecotoxicological studies on representative aquatic and terrestrial organisms would be required to assess its potential to cause harm to ecosystems. These studies would determine key toxicological endpoints such as acute and chronic toxicity.

On the biological front, in vitro studies could investigate the compound's interaction with key biological macromolecules and cellular pathways. Given that some chlorinated aromatic compounds are known to interact with receptors such as the aryl hydrocarbon receptor (AhR), this could be a starting point for investigating its mechanism of action at a molecular level. numberanalytics.com Any potential for the formation of harmful disinfection byproducts during water treatment processes should also be investigated. nih.gov

It is important to note that currently, there is a significant lack of data in this area, and any future research would be breaking new ground in understanding the potential environmental and health implications of this specific chemical compound.

Q & A

Q. How can researchers resolve discrepancies in reported half-lives of this compound in soil vs. aquatic environments?

  • Methodological Answer : Soil half-lives (7–28 days) are prolonged due to adsorption onto organic matter, while aquatic degradation (t₁/₂: 2–10 days) depends on microbial activity and redox conditions. Use spiked microcosm studies with isotopic tracing (¹⁴C-labeled compound) to validate degradation pathways .

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